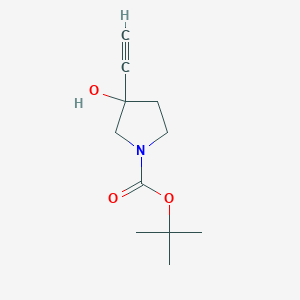

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCGUGDUIPKXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using tert-butyl hydroperoxide, leading to the formation of carboxylic acids and ketones.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include tert-butyl hydroperoxide, catalytic amounts of bismuth (III) oxide, and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

- CAS Registry Number : 275387-76-3

- Molecular Formula: C₁₁H₁₇NO₃

- Molecular Weight : 211.26 g/mol

- Synonyms: 1-Boc-3-ethynylpyrrolidin-3-ol, 3-Ethynyl-3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester .

Structural Features

The compound comprises a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group at the 1-position, a hydroxyl group (-OH), and an ethynyl (-C≡CH) group at the 3-position. The ethynyl group confers reactivity for click chemistry (e.g., Huisgen cycloaddition), while the hydroxyl group enables hydrogen bonding and derivatization .

Applications

Primarily used as a building block in organic synthesis, particularly in medicinal chemistry for constructing spirocyclic or fused heterocycles. Its dual functionality (ethynyl and hydroxyl) allows for orthogonal reactivity in multi-step syntheses .

A detailed comparison with structurally analogous pyrrolidine derivatives is provided below, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Reactivity :

- The ethynyl group in the target compound enables click chemistry, whereas the trifluoromethyl group in the CF₃-substituted analog improves resistance to oxidative metabolism in drug candidates .

- Hydroxymethyl () and ethoxycarbonyl () groups expand utility in peptide and ester-based syntheses, respectively.

Steric and Electronic Effects :

- The difluoro substituent () introduces steric hindrance and electron-withdrawing effects, altering ring conformation and reactivity compared to the hydroxyl-ethynyl combination in the target compound.

- Methyl and CF₃ groups () increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted drugs.

Synthetic Flexibility: The target compound’s orthogonal functional groups allow sequential modifications (e.g., hydroxyl protection followed by ethynyl coupling), unlike the monofunctional analogs in and .

Biological Activity

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (TBHEPC) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

TBHEPC has the molecular formula and a molecular weight of 211.26 g/mol. It contains a pyrrolidine ring, an ethynyl group, and a tert-butyl ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of TBHEPC is largely attributed to its ability to interact with various biological pathways. The hydroxyl group in its structure can form hydrogen bonds with enzymes and receptors, potentially influencing their activity. The ethynyl group can participate in chemical reactions that lead to the formation of reactive intermediates, which may interact with biological macromolecules.

1. Pharmaceutical Applications

TBHEPC has been investigated for its potential therapeutic properties. Its structural features suggest it could serve as a building block for the synthesis of biologically active molecules. Research indicates that it may have applications in drug development due to its ability to modulate enzyme activity and influence signaling pathways.

2. Interaction Studies

Studies focusing on TBHEPC's biochemical mechanisms have shown that it can affect cellular processes through interaction with specific molecular targets. For instance, the presence of the hydroxyl group enhances its potential to form complexes with proteins involved in various metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | C₉H₁₇NO₃ | Lacks ethynyl group; simpler structure |

| Tert-butyl 3-hydroxypyrrolidine | C₉H₁₉NO₃ | No carboxylic acid functionality |

| Tert-butyl 4-methylpyrrolidine | C₁₀H₁₉N | Different nitrogen position; no functional groups |

This table highlights how TBHEPC stands out due to its unique combination of functional groups that enable diverse chemical transformations and potential biological interactions.

Study on Enzyme Interaction

A recent study demonstrated that TBHEPC could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as an enzyme inhibitor in therapeutic contexts. The compound was tested against various enzymes, showing dose-dependent inhibition characteristics.

Neuroprotective Effects

Another study explored the neuroprotective effects of TBHEPC in models of neurodegeneration. Results indicated that TBHEPC reduced oxidative stress markers and improved cell viability in neuronal cell lines exposed to toxic agents, highlighting its potential role in treating neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate?

- Methodological Answer : A common approach involves functionalizing the pyrrolidine ring via nucleophilic substitution or cyclization. For example, tert-butyl-protected pyrrolidines are often synthesized using DMAP (4-dimethylaminopyridine) and triethylamine as catalysts in dichloromethane at 0–20°C, as demonstrated in analogous syntheses of tert-butyl pyrrolidine derivatives . The ethynyl and hydroxyl groups can be introduced via Sonogashira coupling or oxidation-reduction sequences, though reaction conditions must be optimized to avoid side reactions with the tert-butyl ester.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR : Analyze , , and DEPT spectra to identify the tert-butyl group (δ ~1.4 ppm for ), hydroxyl proton (broad singlet), and ethynyl protons (sharp singlet near δ 2.5–3.0 ppm).

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL software ) resolves bond angles and stereochemistry. For example, tert-butyl-protected pyrrolidines often exhibit chair-like conformations in crystal structures .

- Mass Spectrometry : Confirm molecular weight (CHNO, theoretical MW 211.26) via HRMS or LC-MS .

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) to isolate high-purity crystals.

- HPLC : Employ reverse-phase C18 columns for analytical-scale purification, particularly if the compound is sensitive to decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent) systematically. For example, flow-chemistry setups enable precise control over reaction parameters, as demonstrated in annulation reactions involving tert-butyl esters .

- Catalyst Screening : Test phosphine-based catalysts (e.g., tributylphosphine) for stereoselective cyclization, as seen in analogous pyrrolidine syntheses .

- In Situ Monitoring : Utilize FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What computational tools can predict reactivity or stability of this compound?

- Methodological Answer :

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is suitable.

- Retrosynthesis Tools : AI-driven platforms (e.g., Synthia, Reaxys) propose feasible synthetic pathways by cross-referencing tert-butyl-protected analogs .

- Molecular Dynamics : Simulate solvent interactions to assess stability under storage or reaction conditions .

Q. How can researchers resolve contradictions in spectral or crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR data with computed shifts (e.g., via ACD/Labs or ChemDraw).

- Twinned Crystals : If crystallographic refinement fails (e.g., high R-factors), use SHELXL’s TWIN command to model twinning .

- Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.